molecular formula C6H4Cl4N2 B14739683 1,4-Benzenediamine, 2,3,5,6-tetrachloro-

1,4-Benzenediamine, 2,3,5,6-tetrachloro-

Cat. No.: B14739683
M. Wt: 245.9 g/mol
InChI Key: JEFLTMZOOWERRP-UHFFFAOYSA-N
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Description

The compound "1,4-Benzenediamine, 2,3,5,6-tetrachloro-" is a hypothetical or less-documented derivative of benzene featuring two amine groups (-NH₂) in the para (1,4) positions and four chlorine substituents at the 2,3,5,6 positions. This analysis focuses on structurally and functionally similar compounds to infer comparative characteristics.

Properties

Molecular Formula

C6H4Cl4N2

Molecular Weight

245.9 g/mol

IUPAC Name

2,3,5,6-tetrachlorobenzene-1,4-diamine

InChI

InChI=1S/C6H4Cl4N2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H2

InChI Key

JEFLTMZOOWERRP-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)N)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Benzenediamine, 2,3,5,6-tetrachloro- can be synthesized through several methods. One common method involves the chlorination of 1,4-benzenediamine. The reaction typically occurs in the presence of a chlorinating agent such as chlorine gas or thionyl chloride under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete chlorination of the benzene ring .

Industrial Production Methods

In industrial settings, the production of 1,4-benzenediamine, 2,3,5,6-tetrachloro- involves large-scale chlorination processes. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of chlorinating agents, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediamine, 2,3,5,6-tetrachloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Benzenediamine, 2,3,5,6-tetrachloro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1,4-benzenediamine, 2,3,5,6-tetrachloro- involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2,3,5,6-Tetrachloroaniline

  • Structure : C₆H₃Cl₄N, with a single amine group (-NH₂) and four chlorines .
  • Molecular Weight : 230.907 g/mol .
  • CAS No.: 3481-20-7 .
  • Applications : Likely used as a chemical intermediate in synthesis.

Dimethyl 2,3,5,6-Tetrachloro-1,4-Benzenedicarboxylate (DCPA)

  • Structure : Ester derivative of tetrachloroterephthalic acid, with methoxycarbonyl (-COOCH₃) groups instead of amines .
  • Molecular Weight : 331.86 g/mol (calculated from C₁₀H₆Cl₄O₄) .
  • CAS No.: 1861-32-1 .
  • Applications : Widely used as a pre-emergent herbicide (e.g., Dacthal®) .
  • Key Differences : Ester groups confer higher hydrolytic stability compared to amines, making DCPA more persistent in environmental matrices.

2,3,5,6-Tetrachloro-1,4-Benzoquinone (Chloranil)

  • Structure: A quinone derivative with ketone groups and four chlorines .
  • Molecular Weight : 245.88 g/mol .
  • CAS No.: 118-75-2 .
  • Applications : Fungicide and oxidizing agent in organic synthesis .
  • Key Differences: The quinone structure enables redox activity, unlike the diamine, which may exhibit basicity or nucleophilic reactivity.

1,2,4,5-Tetrachloro-3,6-Dinitrobenzene

  • Structure: Benzene with four chlorines and two nitro (-NO₂) groups .
  • SMILES : O=N(=O)C₁=C(Cl)C(Cl)=C(C(Cl)=C₁Cl)N(=O)=O .
  • Applications: Potential use as a pesticide precursor due to nitro groups .
  • Key Differences : Nitro groups increase electron-withdrawing effects, reducing reactivity compared to amines.

Physical and Chemical Properties

Property 1,4-Benzenediamine, 2,3,5,6-Tetrachloro- (Hypothetical) 2,3,5,6-Tetrachloroaniline DCPA (Herbicide) Chloranil (Quinone)
Molecular Formula C₆H₄Cl₄N₂ (inferred) C₆H₃Cl₄N C₁₀H₆Cl₄O₄ C₆Cl₄O₂
Molecular Weight ~265.8 g/mol (estimated) 230.91 g/mol 331.86 g/mol 245.88 g/mol
Functional Groups -NH₂ (×2) -NH₂ -COOCH₃ (×2) -O (quinone)
Phase Transition N/A N/A ΔfusH = 30.23 kJ/mol N/A
Stability Likely reactive due to amines Moderate High (ester) Oxidizing agent

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